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4-Methyl-1,4-azaphosphinane 4-

oxide

CAS No.: 945460-43-5

Cat. No.: B3170705

Get Quote

Foreword
For researchers and professionals in drug development and materials science, a

comprehensive understanding of a molecule's structure and electronic properties is paramount.

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-
Methyl-1,4-azaphosphinane 4-oxide, a heterocyclic organophosphorus compound. By

integrating foundational principles with practical, field-proven insights, this document serves as

a vital resource for the analysis of this compound and analogous molecular frameworks. We

will explore the expected spectroscopic signatures using Infrared (IR) and Raman

spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry

(MS), providing not just data, but the causal reasoning behind the experimental choices and

interpretation.
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4-Methyl-1,4-azaphosphinane 4-oxide is a six-membered heterocyclic compound featuring a

phosphorus and a nitrogen atom at the 1 and 4 positions, respectively. The phosphorus atom is

pentavalent and part of a phosphine oxide group, which significantly influences the molecule's

spectroscopic behavior. The methyl group attached to the nitrogen atom and the overall chair-

like conformation of the ring system will also produce distinct spectroscopic features.

Vibrational Spectroscopy: Probing the Molecular
Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides

critical information about the functional groups and bonding within a molecule.

Experimental Protocol: Acquiring High-Quality
Vibrational Spectra
A robust protocol for acquiring IR and Raman spectra is crucial for accurate analysis.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample like 4-Methyl-1,4-azaphosphinane 4-oxide, the

KBr pellet method is standard. A small amount of the sample is finely ground with dry

potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid. For solution-state analysis,

the compound can be dissolved in a suitable solvent like chloroform or acetonitrile, which

have transparent windows in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the pure solvent or KBr pellet is first recorded.

The sample spectrum is then acquired, and the background is automatically subtracted. A

typical scan range is 4000-400 cm⁻¹.

Raman Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid in a glass capillary or as a

solution in a quartz cuvette.
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Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used.

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The

spectrum is typically recorded over a similar range to the IR spectrum.

Expected Vibrational Frequencies and Their
Interpretation
The key vibrational modes for 4-Methyl-1,4-azaphosphinane 4-oxide are summarized below.

The interpretation is grounded in the understanding that the P=O bond is a strong dipole and

will therefore exhibit a strong IR absorption.[1][2]
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Functional Group
Expected

Wavenumber (cm⁻¹)

Spectroscopic

Technique

Rationale and

Insights

P=O Stretch 1150-1250
IR (Strong), Raman

(Weak)

This is a highly

characteristic and

intense absorption in

the IR spectrum due

to the large change in

dipole moment during

the vibration.[1] Its

position can be

sensitive to the

electronic

environment and any

hydrogen bonding.[2]

C-N Stretch 1020-1250 IR (Medium)

Stretching vibration of

the carbon-nitrogen

bonds within the ring

and the N-methyl

group.

P-C Stretch 600-800 IR (Medium)

Stretching vibrations

of the phosphorus-

carbon bonds within

the heterocyclic ring.

C-H Stretch (Aliphatic) 2850-3000
IR (Medium-Strong),

Raman (Strong)

Symmetric and

asymmetric stretching

of the C-H bonds in

the methylene groups

of the ring and the N-

methyl group.

CH₂ Bending 1400-1480 IR (Medium)

Scissoring and

wagging vibrations of

the methylene groups

in the ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 4-Methyl-1,4-azaphosphinane 4-oxide, ¹H, ¹³C, and ³¹P NMR

experiments are essential.

Experimental Protocol: High-Resolution NMR
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid

interfering signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

good signal dispersion.[3]

Data Acquisition:

¹H NMR: A standard single-pulse experiment is typically sufficient.

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is

standard to simplify the spectrum and enhance sensitivity.[4]

³¹P NMR: A proton-decoupled experiment is also standard for ³¹P NMR to obtain a single

sharp peak for the phosphorus atom.[5] 85% H₃PO₄ is used as an external standard.

2D NMR: For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation),

HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are

invaluable.[4][6]

Predicted NMR Spectra and Structural Elucidation
The expected chemical shifts and coupling patterns are crucial for confirming the structure.

³¹P NMR Spectroscopy: The ³¹P nucleus is 100% abundant and has a spin of ½, making ³¹P

NMR a highly informative technique for phosphorus-containing compounds.[7]
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Chemical Shift (δ): For a phosphine oxide, a single peak is expected in the range of δ = +25

to +50 ppm. The exact chemical shift is sensitive to the substituents and ring strain. The

electron-withdrawing nature of the oxygen atom deshields the phosphorus nucleus, resulting

in a downfield shift compared to the corresponding phosphine.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the connectivity and

stereochemistry of the molecule.

N-Methyl Group: A singlet is expected around δ = 2.2-2.8 ppm, corresponding to the three

equivalent protons of the methyl group.

Ring Protons: The protons on the carbon atoms adjacent to the nitrogen and phosphorus will

be shifted downfield due to the electronegativity of these heteroatoms. The protons on the

carbons adjacent to phosphorus will also show coupling to the ³¹P nucleus.

H-2 and H-6 (adjacent to N): These protons are expected to appear as complex multiplets

in the region of δ = 2.5-3.5 ppm.

H-3 and H-5 (adjacent to P): These protons will also be multiplets, likely in the region of δ

= 1.8-2.8 ppm, and will exhibit both proton-proton and proton-phosphorus coupling. The

two-bond coupling constant (²JP-H) is typically in the range of 10-15 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon

framework.

N-Methyl Carbon: A single peak is expected around δ = 40-50 ppm.

Ring Carbons:

C-2 and C-6 (adjacent to N): These carbons will appear in the range of δ = 50-60 ppm.

C-3 and C-5 (adjacent to P): These carbons will be observed in the range of δ = 20-35

ppm and will show coupling to the phosphorus nucleus. The one-bond coupling constant

(¹JP-C) is typically large, in the order of 50-100 Hz.

Visualization of NMR Workflow
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Caption: Workflow for NMR analysis.

Mass Spectrometry: Determining the Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Ionization and Detection
Sample Introduction: The sample can be introduced directly via a solids probe or, more

commonly, after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[8]

[9]
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Ionization: For a compound like 4-Methyl-1,4-azaphosphinane 4-oxide, Electrospray

Ionization (ESI) or Chemical Ionization (CI) are suitable soft ionization techniques that will

likely produce a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) is a harder

ionization technique that will lead to more extensive fragmentation.

Mass Analysis: A variety of mass analyzers can be used, including Quadrupole, Time-of-

Flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass

measurements for elemental composition determination.[10]

Expected Mass Spectrum and Fragmentation Pathways
Molecular Ion: The exact mass of 4-Methyl-1,4-azaphosphinane 4-oxide (C₅H₁₂NOP) is

149.0684 g/mol . High-resolution mass spectrometry should be able to confirm this with high

accuracy.

Key Fragmentation: Under EI conditions, fragmentation patterns can provide structural

information. Common fragmentation pathways for cyclic phosphine oxides may involve the

loss of small neutral molecules or radicals from the ring. The specific fragmentation will

depend on the ionization energy.

Logical Relationship in Mass Spectrometry Analysis
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Caption: Mass spectrometry analysis flow.

Summary and Conclusion
The spectroscopic characterization of 4-Methyl-1,4-azaphosphinane 4-oxide requires a multi-

faceted approach, integrating vibrational and nuclear magnetic resonance spectroscopy with

mass spectrometry. Each technique provides a unique and complementary piece of the

structural puzzle. The strong P=O stretching band in the IR spectrum, the characteristic
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chemical shifts and P-H and P-C couplings in the NMR spectra, and the accurate mass

measurement from mass spectrometry together provide a self-validating system for the

unambiguous identification and structural elucidation of this compound. This guide provides the

foundational knowledge and expected data for researchers to confidently approach the

analysis of this and related heterocyclic phosphine oxides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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